molecular formula C15H9BrN2OS2 B12133144 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133144
M. Wt: 377.3 g/mol
InChI Key: VYNNIFMTEAJZLR-JYRVWZFOSA-N
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Description

3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-bromobenzaldehyde with 3-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(2-Fluorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C15H9BrN2OS2

Molecular Weight

377.3 g/mol

IUPAC Name

(5Z)-3-(2-bromophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9BrN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8-

InChI Key

VYNNIFMTEAJZLR-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)Br

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)Br

Origin of Product

United States

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